8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-(2-hydroxyphenyl)methanone
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Overview
Description
8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-(2-hydroxyphenyl)methanone is a complex heterocyclic compound. It belongs to the class of 1,8-naphthyridines, which are known for their diverse biological activities and photochemical properties
Preparation Methods
The synthesis of 1,8-naphthyridines, including 8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-(2-hydroxyphenyl)methanone, can be achieved through various methods. One common approach involves multicomponent reactions (MCRs), which efficiently generate complex molecular architectures . For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of specific catalysts . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Chemical Reactions Analysis
8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-(2-hydroxyphenyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it is explored for its potential as a therapeutic agent due to its diverse biological activities . It is also used as a ligand in coordination chemistry and as a component in light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host-guest systems . Additionally, it has applications in materials science, particularly in the development of eco-friendly and atom-economical synthetic approaches .
Mechanism of Action
The mechanism of action of 8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-(2-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-(2-hydroxyphenyl)methanone can be compared with other 1,8-naphthyridine derivatives. Similar compounds include gemifloxacin, which is used for the treatment of bacterial infections . The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields .
Properties
CAS No. |
389117-41-3 |
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Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C18H15N3O2/c22-16-6-2-1-5-14(16)18(23)21-9-7-15-13(11-21)10-12-4-3-8-19-17(12)20-15/h1-6,8,10,22H,7,9,11H2 |
InChI Key |
FHNQVUBRVCMOLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=C3C(=C2)C=CC=N3)C(=O)C4=CC=CC=C4O |
Origin of Product |
United States |
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